Cas no 19231-06-2 (Bis(4-methoxyphenyl)iodonium bromide)

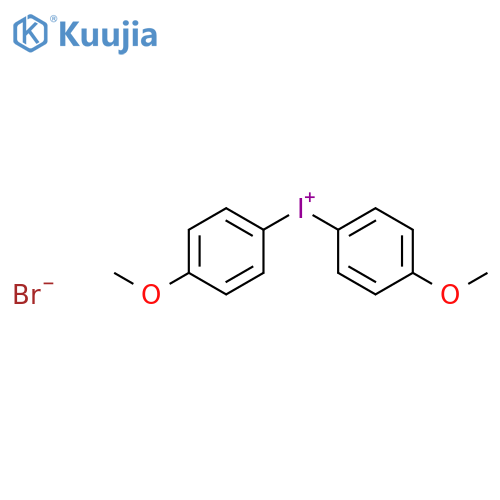

19231-06-2 structure

商品名:Bis(4-methoxyphenyl)iodonium bromide

CAS番号:19231-06-2

MF:C14H14BrIO2

メガワット:421.068235874176

MDL:MFCD00031571

CID:172468

PubChem ID:3015049

Bis(4-methoxyphenyl)iodonium bromide 化学的及び物理的性質

名前と識別子

-

- Iodonium,bis(4-methoxyphenyl)-, bromide (1:1)

- bis(4-methoxyphenyl)iodanium,bromide

- Di(p-anisyl)iodonium Bromide

- 4,4'-dimethoxydiphenyliodonium bromide

- 4,4'-dimethoxy-diphenyliodonium bromide

- AC1MI0JR

- AC1Q1RCT

- bis-(4-methoxy-phenyl)-iodonium , bromide

- bis(4-methoxyphenyl)iodonium bromide

- bis-(4-methoxyphenyl)iodonium bromide

- Bis-(4-methoxy-phenyl)-jodonium, Bromid

- CTK8H4330

- di(4-methoxyphenyl)iodonium bromide

- EINECS 242-899-4

- Bis(p-anisyl) iodoniumbromide salt

- bis(4-methoxyphenyl)iodanium bromide

- Iodonium, bis(4-methoxyphenyl)-, bromide

- AK316675

- Iodonium, bis(4-methoxyphenyl)-, bromide (1:1)

- DTXSID80940894

- Bis(4-methoxyphenyl)iodoniumbromide

- SY073878

- MFCD00031571

- bis(4-methoxyphenyl)iodanium;bromide

- NS00047693

- Iodonium,bis(4-methoxyphenyl)-,bromide(1:1)

- AKOS024431193

- A853768

- 19231-06-2

- SCHEMBL8745388

- Bis(4-Methoxyphenyl)-Iodonium Bromide (1:1)

- Bis(4-Methoxy Phenyl)Iodonium Bromide

- C14H14BrIO2

- s11873

- AS-10705

- YDSNSDXMWRVLLI-UHFFFAOYSA-M

- Bis(p-methoxyphenyl)iodonium bromide

- DB-100910

- Bis(4-methoxyphenyl)iodonium Bromide; Bis(p-anisyl)iodonium Bromide; NSC 141350; p,p'-Dimethoxydiphenyliodonium Bromide

- Bis(4-methoxyphenyl)iodonium bromide

-

- MDL: MFCD00031571

- インチ: 1S/C14H14IO2.BrH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1

- InChIKey: YDSNSDXMWRVLLI-UHFFFAOYSA-M

- ほほえんだ: [I+](C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H].[Br-]

計算された属性

- せいみつぶんしりょう: 405.8121

- どういたいしつりょう: 419.922185

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 184

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5

じっけんとくせい

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- PSA: 18.46

Bis(4-methoxyphenyl)iodonium bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024711-10g |

Bis(4-methoxyphenyl)iodonium bromide |

19231-06-2 | 98% | 10g |

¥841.00 | 2023-11-21 | |

| Alichem | A019108365-25g |

Bis(4-methoxyphenyl)iodonium bromide |

19231-06-2 | 95% | 25g |

$150.00 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CE918-5g |

Bis(4-methoxyphenyl)iodonium bromide |

19231-06-2 | 95+% | 5g |

409.0CNY | 2021-07-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024711-100g |

Bis(4-methoxyphenyl)iodonium bromide |

19231-06-2 | 98% | 100g |

¥5596.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024711-25g |

Bis(4-methoxyphenyl)iodonium bromide |

19231-06-2 | 98% | 25g |

¥1793.00 | 2023-11-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CE918-250mg |

Bis(4-methoxyphenyl)iodonium bromide |

19231-06-2 | 95+% | 250mg |

59CNY | 2021-05-08 | |

| TRC | D417060-5 g |

Di(p-anisyl)iodonium Bromide |

19231-06-2 | 5g |

$ 130.00 | 2022-01-09 | ||

| abcr | AB496433-1 g |

Bis(4-methoxyphenyl)iodonium bromide, 95%; . |

19231-06-2 | 95% | 1g |

€71.50 | 2023-06-15 | |

| abcr | AB496433-1g |

Bis(4-methoxyphenyl)iodonium bromide, 95%; . |

19231-06-2 | 95% | 1g |

€68.80 | 2025-02-16 | |

| Aaron | AR002GIB-10g |

Iodonium, bis(4-methoxyphenyl)-, bromide (1:1) |

19231-06-2 | 97% | 10g |

$82.00 | 2025-01-21 |

Bis(4-methoxyphenyl)iodonium bromide 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

19231-06-2 (Bis(4-methoxyphenyl)iodonium bromide) 関連製品

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19231-06-2)Di(p-anisyl)iodonium Bromide

清らかである:99%/99%

はかる:25g/100g

価格 ($):172.0/588.0